molecular formula C49H64N10O10S2 B12380511 Urotensin ii-related peptide(human,mouse,rat)

Urotensin ii-related peptide(human,mouse,rat)

Cat. No.: B12380511
M. Wt: 1017.2 g/mol
InChI Key: WDZHTXUSYGCGPY-KOOAXUMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urotensin II-related peptide is a cyclic neuropeptide found in humans, mice, and rats. It is an endogenous ligand for the urotensin II receptor, which is a G-protein-coupled receptor. This peptide is known for its potent vasoconstricting activity and has been implicated in various physiological and pathological processes, including cardiovascular regulation, neurohormonal activity, and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urotensin II-related peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of urotensin II-related peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure their purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: Urotensin II-related peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for research purposes or to study its structure-activity relationships.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability. These modifications can help in understanding the peptide’s function and potential therapeutic applications .

Scientific Research Applications

Urotensin II-related peptide has a wide range of scientific research applications:

Mechanism of Action

Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G-protein-coupled receptor. This binding activates downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways. These pathways are involved in various cellular processes such as vasoconstriction, cell proliferation, and inflammation. The peptide’s interaction with its receptor leads to increased intracellular calcium levels, which contribute to its vasoconstrictive and hypotensive effects .

Comparison with Similar Compounds

Uniqueness: Urotensin II-related peptide is unique in its high affinity for the urotensin II receptor and its potent vasoconstrictive activity. Unlike other similar peptides, it has a distinct amino acid sequence and specific receptor interactions that contribute to its unique biological effects .

Properties

Molecular Formula

C49H64N10O10S2

Molecular Weight

1017.2 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

WDZHTXUSYGCGPY-KOOAXUMWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.